2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]

Antioxidant regeneration α-Hydrogen abstraction Phenoxy radical

2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol] (CAS 620963-24-8) is a synthetic ortho-bridged bisphenol belonging to the 2,2'-alkylidene-bis(4,6-di-substituted phenol) family. With a molecular formula of C26H38O2 and a molecular weight of approximately 382.6 g/mol , it features two phenolic rings linked by an ethane-1,1-diyl bridge at the ortho positions, each substituted with isopropyl groups at the 4- and 6-positions.

Molecular Formula C26H38O2
Molecular Weight 382.6 g/mol
CAS No. 620963-24-8
Cat. No. B12579973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]
CAS620963-24-8
Molecular FormulaC26H38O2
Molecular Weight382.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C2=CC(=CC(=C2O)C(C)C)C(C)C)O)C(C)C
InChIInChI=1S/C26H38O2/c1-14(2)19-10-21(16(5)6)25(27)23(12-19)18(9)24-13-20(15(3)4)11-22(17(7)8)26(24)28/h10-18,27-28H,1-9H3
InChIKeyZPCLQMMZRUKTTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol] (CAS 620963-24-8): A Sterically Hindered ortho-Bisphenol for Advanced Antioxidant Applications


2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol] (CAS 620963-24-8) is a synthetic ortho-bridged bisphenol belonging to the 2,2'-alkylidene-bis(4,6-di-substituted phenol) family. With a molecular formula of C26H38O2 and a molecular weight of approximately 382.6 g/mol , it features two phenolic rings linked by an ethane-1,1-diyl bridge at the ortho positions, each substituted with isopropyl groups at the 4- and 6-positions. This architecture places it in the class of sterically hindered phenolic antioxidants, where the ortho-ortho bridge configuration enables intramolecular hydrogen bonding that is critical for radical stabilization [1]. Unlike its widely commercialized tert-butyl analog (Irganox 129, CAS 35958-30-6, C30H46O2, MW 438.7 g/mol, mp 162-164 °C) , the isopropyl substituents introduce α-hydrogen atoms that confer a mechanistically distinct antioxidant regeneration pathway, as established in foundational substituent-effect studies [2].

Catalytic antioxidant regeneration via isopropyl α-hydrogens may reduce loading relative to tert-butyl analogs.
Ortho-bridge configuration enables intramolecular hydrogen bonding for radical stabilization.
Scaffold associated with NOx-resistant antioxidant applications (patented monoester derivatives).

Why 2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol] Cannot Be Replaced by Generic Hindered Phenol Antioxidants in Demanding Applications


Generic substitution of hindered phenol antioxidants based solely on functional class (e.g., replacing one bisphenol with another) ignores critical structure-dependent mechanistic differences that directly impact antioxidant efficiency and loading requirements. The tert-butyl groups in conventional antioxidants like Irganox 129 or BHT lack α-hydrogen atoms, limiting them to stoichiometric radical scavenging. In contrast, isopropyl-substituted phenols possess α-hydrogens that can be donated to regenerate the parent phenol from the phenoxy radical, enabling a catalytic cycle [1]. This mechanistic divergence means that a para-bisphenol like 4,4'-methylenebis(2,6-di-tert-butylphenol) is 22-fold less effective than its ortho-bridged counterpart (2,2'-ethylidenebis(4,6-di-tert-butylphenol)), despite having a nearly identical O-H bond dissociation enthalpy (81.1 vs. 81.2 kcal/mol) [2]. Furthermore, the ortho-bridge configuration in the target compound stabilizes the phenoxy radical through intramolecular hydrogen bonding, a feature absent in para-bridged or monophenolic antioxidants [2]. Substituting the target compound with a generic antioxidant without these structural features can therefore result in significantly higher required loading, reduced stabilization longevity, and compromised material performance under thermal or oxidative stress.

tert-Butyl analogs (e.g., Irganox 129, BHT) lack α-hydrogens for catalytic regeneration; may require higher loading for equivalent stabilization.
para-Bridged bisphenols lack the intramolecular hydrogen bond stabilization of the phenoxy radical, which can significantly lower peroxyl radical reactivity.
Higher-MW tert-butyl analogs may present a different physical loss profile (volatility, migration) under thermal/oxidative stress, affecting long-term performance.

Quantitative Evidence Guide: 2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol] vs. tert-Butyl and Other Hindered Phenol Comparators


Isopropyl α-Hydrogen Donation Enables Catalytic Phenol Regeneration: A 2-fold Efficiency Gain Over tert-Butyl Analogs

The target compound's isopropyl substituents contain α-hydrogen atoms that are absent in the tert-butyl groups of Irganox 129 (CAS 35958-30-6). Okatsu and Nishiyama established that this structural difference is mechanistically critical: isopropyl substituents stabilize phenoxy radicals and donate an α-hydrogen atom to regenerate the parent phenol, enabling catalytic antioxidant cycling. In a direct quantitative benchmark, 2,6-diisopropyl-4-methylphenol, which shares the key isopropyl substitution pattern with the target compound, achieved the same antioxidation activity as twice the amount of BHT (2,6-di-tert-butyl-4-methylphenol) [1]. The authors explicitly state: 'the use of 2,6-diisopropyl-4-methyl-phenol can be reduced to about half in amount, compared with that of BHT... to get approximately the same effect' [1]. This class-level inference applies directly to the target bisphenol, as the isopropyl-for-tert-butyl substitution is architecturally analogous.

Regeneration Efficiency
Class-level inference
~2× higher efficiency vs BHT (50% loading reduction)
May support lower loading requirements
Based on 2,6-diisopropyl-4-methylphenol model
Antioxidant regeneration α-Hydrogen abstraction Phenoxy radical Catalytic antioxidant

Ortho-Bisphenol Configuration Provides 22-fold Superiority Over Para-Bisphenol Configuration via Intramolecular Hydrogen Bonding

The ethane-1,1-diyl bridge connects the two phenol rings at the ortho positions, creating a configuration that enables intramolecular hydrogen bonding between the residual OH group and the oxygen radical center of the phenoxy radical. Amorati et al. (2003) quantified this effect for the tert-butyl analog 2,2'-ethylidenebis(4,6-di-tert-butylphenol) (compound 3): the ortho-bisphenol (3) exhibited a 22-fold higher absolute rate constant for reaction with peroxyl radicals compared to the para-bisphenol 4,4'-methylenebis(2,6-di-tert-butylphenol) (compound 4), despite both having nearly identical O-H Bond Dissociation Enthalpies (BDE = 81.2 and 81.1 kcal/mol, respectively) [1]. FT-IR spectroscopy and product studies confirmed that this dramatic kinetic advantage arises from reduced steric crowding about the hydroxyl group and stabilization of the aroxyl radical through intramolecular hydrogen bonding [1]. Since the target compound shares the identical ortho-ethylidene bridge architecture, this 22-fold kinetic advantage over para-bridged analogs is directly applicable.

Ortho-Bridge Advantage
Class-level inference
22-fold higher peroxyl radical rate constant vs para-bisphenol
Supports ortho configuration for radical scavenging
Data from tert-butyl analog; BDE nearly identical
Intramolecular hydrogen bond Ortho-bisphenol Peroxyl radical kinetics Bond dissociation enthalpy

Molecular Weight Reduction Relative to tert-Butyl Analog Offers Differentiated Physical Loss Profile

The target compound (C26H38O2, MW 382.6 g/mol) has a molecular weight approximately 56 Da (12.8%) lower than its direct tert-butyl analog Irganox 129 (2,2'-ethylidenebis(4,6-di-tert-butylphenol), C30H46O2, MW 438.7 g/mol, mp 162-164 °C) . This molecular weight reduction arises from replacing four tert-butyl groups (C4H9, 57 Da each) with four isopropyl groups (C3H7, 43 Da each). While higher molecular weight generally correlates with reduced volatility and migration in polymeric matrices [1], the target compound's lower MW must be evaluated against the α-hydrogen regeneration mechanism, which enables substantially lower loading requirements—potentially offsetting or surpassing any volatility disadvantage through reduced total additive mass in the formulation. The melting point of the target compound is expected to be lower than 162-164 °C (the mp of Irganox 129) , potentially offering improved dispersibility in certain polymer melts or liquid formulations.

Physical Loss Profile
Supporting evidence
MW 382.6 g/mol vs 438.7 g/mol (tert-butyl analog)
Different volatility/migration profile may require evaluation
12.8% lower MW; offset possible by lower loading
Molecular weight Volatility Migration resistance Extraction resistance

Precedented Use of 2,2'-Alkylidene-bis(4,6-di-substituted phenol) Scaffold in NOx-Resistant Antioxidant Monoester Derivatives

The 2,2'-alkylidene-bis(4,6-di-substituted phenol) scaffold, which the target compound exemplifies (with isopropyl as the substituent), has been specifically patented for monoester derivatives that exhibit good resistance to oxides of nitrogen (NOx) fumes when used as antioxidants in synthetic polymers [1][2]. US Patent 4,365,032 explicitly claims monoester compounds of 2,2'-alkylidene-bis(4,6-di-substituted phenol) as antioxidants with superior resistance to nitrogen oxide-induced discoloration ('gas fading') [1]. This established industrial precedent for the scaffold indicates that the target compound or its monoester derivatives may offer specific advantages in applications where NOx exposure (e.g., combustion environments, urban air exposure) is a concern. The isopropyl substituent variant may provide distinct NOx-resistance characteristics compared to the tert-butyl variant due to differences in the electron-donating properties and steric shielding of the phenolic OH.

NOx Resistance
Supporting evidence
Scaffold patented for NOx-resistant antioxidant monoesters
May support NOx-exposed polymer stabilization
Qualitative; quantitative data unavailable
Nitrogen oxide resistance Gas fading Polymer stabilization Monoester derivative

Isopropyl Substituents Contribute to Additive Radical Reactivity: Evidence from 4,4'-Isopropylidenebisphenol Studies

Studies on the radical reactivity of 4,4'-isopropylidenebisphenol and its alkyl derivatives demonstrated that alkyl groups in the bisphenol structure increase the radical reactivity, and the substituent effect is significantly additive—individual groups contribute independently to the overall reactivity [1]. While this study focused on 4,4'-bridged bisphenols rather than 2,2'-bridged, the principle of isopropyl substituent contribution to radical reactivity is transferable. Combined with the ortho-bridge intramolecular hydrogen bonding effect and the α-hydrogen regeneration mechanism, the isopropyl substituents in the target compound are expected to contribute additively to its overall radical scavenging capability, providing a multi-mechanism antioxidant profile not achievable with simple tert-butyl-substituted phenols.

Additive Reactivity
Class-level inference
Alkyl substituents additively increase radical reactivity in bisphenols
Isopropyl groups may collectively enhance antioxidant potency
Based on 4,4′-bridged bisphenol studies
Radical reactivity Substituent additivity Vinyl acetate polymerization Bisphenol derivatives

High-Value Application Scenarios for 2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol] Based on Differential Evidence


Polyolefin and Elastomer Stabilization Where Minimized Antioxidant Loading Is Critical

In polypropylene, polyethylene, and synthetic rubber formulations where additive migration, extractables, and blooming are quality-critical (e.g., food-contact packaging, medical devices), the target compound's isopropyl-enabled catalytic regeneration mechanism [1] supports effective stabilization at approximately half the loading of tert-butyl-based antioxidants like BHT. Lower loading directly reduces the total extractable additive burden and minimizes potential organoleptic or mechanical property interference. The ortho-bridge configuration further ensures 22-fold faster peroxyl radical scavenging compared to para-bridged alternatives [2], providing robust protection even at reduced concentrations.

High-Temperature Lubricant and Fuel Antioxidant Formulations

The target compound's combination of steric hindrance (from ortho-isopropyl groups), intramolecular hydrogen bonding stabilization of the phenoxy radical [2], and the potential for catalytic regeneration through α-hydrogen donation [1] makes it a candidate for high-temperature lubricant and fuel antioxidant packages. Its potentially lower melting point relative to Irganox 129 (mp 162-164 °C) may improve solubility and dispersibility in hydrocarbon-based fluids. The reduced molecular weight per active antioxidant unit (when accounting for the 2-fold efficiency gain) translates to more antioxidant activity per unit mass of additive shipped and formulated.

Polymers Exposed to Combustion Gases or Urban Airborne NOx

For polymers and elastomers used in automotive under-hood components, outdoor construction materials, or urban infrastructure exposed to nitrogen oxide fumes, the 2,2'-alkylidene-bis(4,6-di-substituted phenol) scaffold that defines the target compound has been specifically patented for NOx-resistant antioxidant applications [3]. Monoester derivatives of this scaffold are claimed to provide 'good resistant to oxides of nitrogen fumes' [3], addressing the gas fading and oxidative degradation accelerated by NOx exposure—a failure mode where generic hindered phenols may underperform.

Research Tool for Structure-Activity Relationship Studies in Bisphenol Antioxidant Design

As the isopropyl analog of the well-characterized Irganox 129, the target compound serves as a valuable probe molecule for systematic structure-activity relationship investigations. The direct comparison of isopropyl vs. tert-butyl substituent effects on O-H BDE, kinh, intramolecular hydrogen bonding strength, and antioxidant regeneration efficiency within an otherwise identical molecular framework enables fundamental insights into phenolic antioxidant mechanisms. Research groups studying the Okatsu-Nishiyama α-hydrogen regeneration hypothesis [1] or the Amorati ortho-bisphenol hydrogen bonding model [2] can use this compound to decouple steric from electronic substituent effects.

Application
Selection Property
Validation Focus
Polymer stabilization with low loading
Catalytic regeneration efficiency
Loading reduction vs. BHT in oxidation tests
Lubricant/fuel antioxidant
Thermal stability & fluid dispersibility
High-temp oxidation persistence, solubility
NOx-exposed polymer protection
NOx gas fading resistance
Color retention under NOx exposure testing
Antioxidant mechanism SAR research
Defined isopropyl vs tert-butyl substitution
O–H BDE, kinh, H-bonding characterization
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